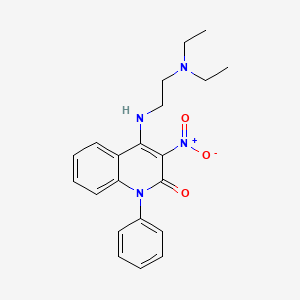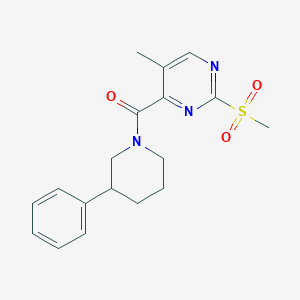![molecular formula C11H20N2O2 B2693411 tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1823327-72-5](/img/structure/B2693411.png)
tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate consists of a bicyclic ring system containing a seven-membered azabicycloheptane ring. The tert-butyl group is attached to the nitrogen atom within the ring. Refer to the InChI code for the exact structural representation .
Scientific Research Applications
Synthesis and Modification of Amino Acid Analogs
Research by Hart and Rapoport (1999) describes the synthesis of a glutamic acid analogue from L-serine, utilizing a complex series of reactions including Wittig/Michael reaction and iodosulfonamidation. This process highlights the molecule's role in producing conformationally constrained amino acids, which are pivotal in studying protein structure and function Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050-2056.
Heterocyclization Methods
Gómez-Sánchez, Soriano, and Marco-Contelles (2007) explored base-promoted heterocyclization, demonstrating the molecule's versatility in synthesizing 7-azabicyclo[2.2.1]heptane derivatives. This approach is integral for generating novel heterocyclic compounds that can serve as scaffolds in pharmaceutical development Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization. The Journal of Organic Chemistry, 72(23), 8656-8670.
Carbocyclic Nucleotide Analogs Synthesis
Ober, Marsch, Harms, and Carell (2004) demonstrated the molecule's significance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is crucial for the development of nucleotide-based therapeutics and understanding the role of stereochemistry in biological systems Ober, M., Marsch, M., Harms, K., & Carell, T. (2004). A carbocyclic analogue of a protected β-d-2-deoxyribosylamine. Acta Crystallographica Section E: Crystallographic Communications, 60.
Curtius Rearrangement for Amine Protection
Lebel and Leogane (2005) explored a one-pot Curtius rearrangement process that allows for the efficient synthesis of tert-butyl carbamate from carboxylic acids. This method is particularly valuable for introducing amine-protecting groups, a critical step in peptide and protein synthesis Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. Organic Letters, 7(19), 4107-4110.
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301 (IF SWALLOWED: Rinse mouth), P302 (IF ON SKIN: Wash with plenty of soap and water), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses if present and easy to do), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water) .
Properties
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)
![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)
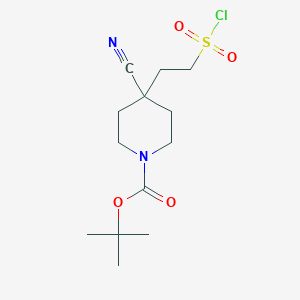
![(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2693332.png)
![3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)
![7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)


![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)
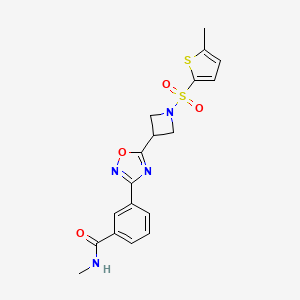
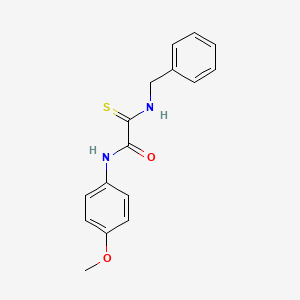
![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)
